{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol
Overview
Description
The compound contains a 1H-pyrazol ring and a thiazol ring, both of which are heterocyclic compounds containing nitrogen (in the pyrazol ring) and sulfur (in the thiazol ring). The compound also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazol and thiazol rings, along with the trifluoromethyl group . These groups could potentially influence the compound’s reactivity and physical properties.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the trifluoromethyl group. For instance, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence their solubility and permeability .Scientific Research Applications
Reactivity and Catalytic Activity
The chemical compound {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol has been studied for its reactivity and potential catalytic activity in various chemical reactions. In one study, the compound's ability to react with iron(III) salts in methanol demonstrated its potential as a model for understanding the catalytic mechanisms of enzymes like catechol 1,2-dioxygenase. This reactivity suggests its utility in synthetic chemistry for catalyzing reactions involving the insertion of dioxygen into organic substrates, showcasing its potential in eco-friendly oxidation processes (Duda, Pascaly, & Krebs, 1997).
Synthesis of Heterocyclic Compounds
The compound has also been used as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been involved in reactions leading to the formation of hexahydro-1H-furo[3,4-c]pyran derivatives, indicating its versatility in the construction of complex molecular architectures. Such reactions are crucial for the development of new pharmaceuticals and materials with unique properties (Reddy et al., 2012).
Study of Molecular Structures and Isomorphism
Research has also focused on the molecular structure of compounds containing the {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol moiety and their isomorphic behavior. Studies in this area have contributed to a deeper understanding of molecular interactions, disorder, and the rules governing isomorphism in heterocyclic compounds. Such knowledge is instrumental in the design of new materials with predetermined physical and chemical properties (Rajni Swamy et al., 2013).
Contribution to Fluorine Chemistry
The inclusion of trifluoromethyl groups in the structure of {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol highlights its importance in fluorine chemistry. Compounds with trifluoromethyl groups are of significant interest due to their unique reactivity and potential for creating bioactive molecules with enhanced pharmacological properties. Research in this area expands the toolkit available for medicinal chemistry, offering new pathways for drug discovery and development (Bonacorso et al., 2016).
Safety And Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For instance, if it shows promise as a pharmaceutical or agrochemical agent, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .
properties
IUPAC Name |
[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3OS/c1-5-2-7(9(10,11)12)15(14-5)8-13-6(3-16)4-17-8/h2,4,16H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCVSUNIPJDPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377046 | |
Record name | {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol | |
CAS RN |
959582-07-1 | |
Record name | {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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